N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine
Description
The compound N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine features a thiophene-substituted thiazole core linked via a carbonyl group to an azetidine ring (four-membered saturated heterocycle), which is further connected to a pyridazin-3-amine moiety. The azetidine ring introduces conformational rigidity, while the pyridazine and thiophene-thiazole components contribute electron-deficient and aromatic characteristics, respectively .
Properties
IUPAC Name |
[3-(pyridazin-3-ylamino)azetidin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c21-15(14-18-11(9-23-14)12-3-2-6-22-12)20-7-10(8-20)17-13-4-1-5-16-19-13/h1-6,9-10H,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERHOMLYJYAXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC(=CS2)C3=CC=CS3)NC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Thiophene Attachment: The thiophene ring is introduced through a Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of a thiophene boronic acid with a halogenated thiazole derivative.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under basic conditions.
Pyridazine Ring Formation: The pyridazine ring is synthesized via the condensation of hydrazine with a diketone or α,β-unsaturated carbonyl compound.
Final Coupling: The final step involves coupling the azetidine derivative with the pyridazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the azetidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in diseases such as cancer or infectious diseases.
Material Science: The compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials due to its conjugated system.
Biological Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Mechanism of Action
The mechanism by which N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The compound’s heterocyclic rings can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Thiophene-Thiazole Derivatives
- Compound 26 (): (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Key Features: Combines thiophene, thiazole, and sulfonamide groups. Biological Activity: Exhibits antiproliferative activity with IC₅₀ = 10.25 µM against breast cancer, outperforming doxorubicin . Comparison: Unlike the target compound, Compound 26 lacks the azetidine and pyridazine moieties but shares the thiophene-thiazole motif.
N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]-3-Pyridinamine () :
Pyridazine and Azetidine-Containing Analogs
1-{6-[(2,4-Dichlorophenyl)Methyl]Pyridazin-3-yl}-4-(Thiophen-2-yl)-1H-Pyrazol-5-Amine () :
- 4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine (): Key Features: Thiophene fused with pyrimidine and pyrazole. Synthesis: Utilizes Vilsmeier–Haack reagents for formylation, followed by cyclization. Comparison: The fused thieno-pyrimidine system increases planar rigidity, contrasting with the azetidine’s flexibility in the target compound .
Azetidine-Containing Compounds
- N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine () :
- Key Features : Azetidine analog with pyridine and pyrazole.
- Synthesis : Copper-catalyzed coupling under mild conditions (35°C, 48 hours).
- Comparison : Demonstrates the feasibility of azetidine integration in heterocyclic systems, though the target compound’s thiazole-thiophene-pyridazine assembly likely requires more complex multi-step synthesis .
Biological Activity
N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine is a complex organic compound characterized by its unique combination of heterocyclic structures, including thiophene, thiazole, azetidine, and pyridazine rings. This structural diversity contributes to its potential biological activities, which are of significant interest in medicinal chemistry.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2097914-31-1 |
| Molecular Formula | C₁₅H₁₃N₅OS₂ |
| Molecular Weight | 343.4 g/mol |
Antimicrobial Properties
Research indicates that compounds featuring thiazole and thiophene moieties exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit various bacterial strains. Its mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antitumor Activity
This compound has demonstrated promising antitumor activity in several cancer cell lines. The compound induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. This dual action enhances its potential as an anticancer agent.
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes such as kinases and α-glucosidase. The inhibition of these enzymes can modulate critical signaling pathways involved in cell growth and metabolism. The structure–activity relationship (SAR) studies suggest that modifications in the substituents on the azetidine or pyridazine rings can significantly affect the inhibitory potency against these enzymes.
The biological effects of this compound are mediated through its interaction with various molecular targets:
- Enzyme Binding : The compound binds to active sites on kinases, inhibiting their activity and thereby affecting downstream signaling pathways.
- Cellular Pathways : It influences gene expression related to apoptosis and cell cycle regulation.
- Radical Scavenging : The thiazole moiety contributes to antioxidant activity by scavenging free radicals.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 10 µg/mL for both strains, indicating strong antibacterial activity.
Study 2: Antitumor Activity Assessment
In a study involving various cancer cell lines (e.g., HeLa, MCF7), this compound showed IC50 values ranging from 5 to 15 µM. These results suggest significant potential for further development as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
